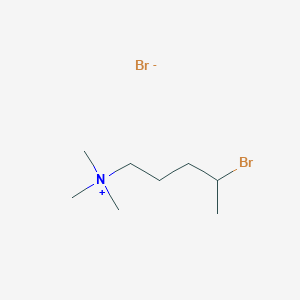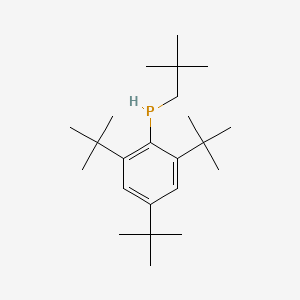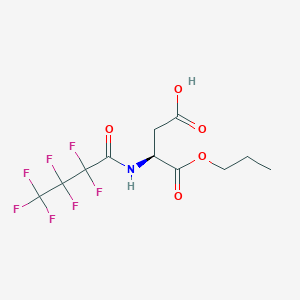
(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid is a synthetic organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptafluorobutanoylamino Intermediate: This step involves the reaction of heptafluorobutyric acid with an appropriate amine under controlled conditions to form the heptafluorobutanoylamino intermediate.
Coupling with a Propoxybutanoic Acid Derivative: The intermediate is then coupled with a propoxybutanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Purification and Isolation: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptafluorobutanoylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The heptafluorobutanoylamino group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Propriétés
Numéro CAS |
88436-09-3 |
|---|---|
Formule moléculaire |
C11H12F7NO5 |
Poids moléculaire |
371.20 g/mol |
Nom IUPAC |
(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid |
InChI |
InChI=1S/C11H12F7NO5/c1-2-3-24-7(22)5(4-6(20)21)19-8(23)9(12,13)10(14,15)11(16,17)18/h5H,2-4H2,1H3,(H,19,23)(H,20,21)/t5-/m0/s1 |
Clé InChI |
CNKDXTSGYRCWFY-YFKPBYRVSA-N |
SMILES isomérique |
CCCOC(=O)[C@H](CC(=O)O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
SMILES canonique |
CCCOC(=O)C(CC(=O)O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380563.png)


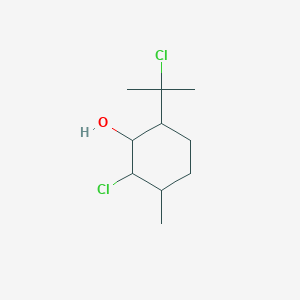
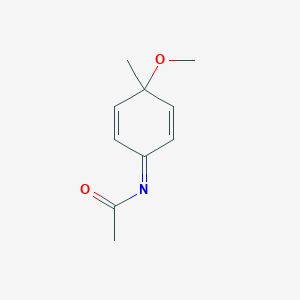


![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
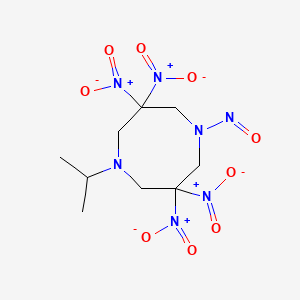
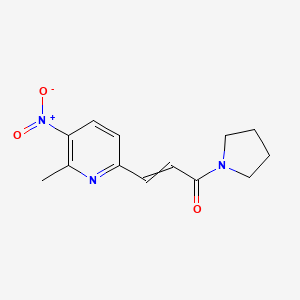
![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
